molecular formula C12H12O4 B1232354 8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one CAS No. 100560-66-5

8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one

Cat. No.: B1232354
CAS No.: 100560-66-5
M. Wt: 220.22 g/mol
InChI Key: ISJYICQTJIFNAX-UHFFFAOYSA-N
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Description

8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one, with the molecular formula C12H12O4, is a chemical compound of interest in various research fields . This compound is part of the dihydroisocoumarin family, which is known to include compounds like 6-methoxymellein, a phytoalexin found in carrots that is responsible for bitterness and provides resistance to microorganisms such as Botrytis cinerea . The compound shares a structural similarity with these naturally occurring molecules, suggesting potential as a subject for studying plant defense mechanisms and natural product synthesis . Available for research applications, this product is characterized by a molecular weight of 208.21 g/mol and a density of approximately 1.252-1.255 g/cm³ . Its physical properties include a high boiling point, estimated at 444.2°C at 760 mmHg, and a flash point of around 180.2°C . Researchers can utilize this compound under the specified safety guidelines, which advise handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-hydroxy-6-methoxy-3,4-dimethylisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-6-7(2)16-12(14)11-9(6)4-8(15-3)5-10(11)13/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYICQTJIFNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C2=C1C=C(C=C2O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415135
Record name Polygonolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100560-66-5
Record name 8-Hydroxy-6-methoxy-3,4-dimethyl-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100560-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polygonolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Polyketide Synthase (PKS)-Mediated Pathways

8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one is biosynthesized in fungi through the polyketide synthase (PKS) pathway, a conserved mechanism for producing aromatic polyketides. In Penicillium canescens and Aspergillus species, the PKS system condenses one acetyl-CoA starter unit with six malonyl-CoA extender units to form a linear polyketide chain. Key domains within the PKS enzyme, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), orchestrate chain elongation, while a claisen cyclase (CLC) domain facilitates cyclization into the isocoumarin scaffold.

Table 1: Biosynthetic Parameters for Fungal Production

Fungal StrainYield (mg/L)Fermentation DurationKey Enzymes InvolvedReference
Penicillium canescens12.514 daysPKS12, CLC, Methyltransferase
Aspergillus malignus8.221 daysPKS8, ER, ADH

Post-polyketide modifications include hydroxylation at C-8 by cytochrome P450 monooxygenases and O-methylation at C-6 via S-adenosylmethionine (SAM)-dependent methyltransferases. The final structure is stabilized by hydrogen bonding between the C-8 hydroxyl and the lactone carbonyl, as confirmed by X-ray crystallography.

Chemical Synthesis Strategies

Cyclization of Phenolic Acids

A widely employed method involves the acid-catalyzed cyclization of pre-functionalized phenolic acids. For example, 3,4-dimethyl-2,5-dihydroxybenzoic acid undergoes methoxylation at C-6 using iodomethane in the presence of potassium carbonate, followed by lactonization with sulfuric acid to yield the target compound.

Table 2: Cyclization Reaction Optimization

Starting MaterialAcid CatalystTemperature (°C)Time (h)Yield (%)
3,4-dimethyl-2,5-dihydroxybenzoic acidH2SO4\text{H}_2\text{SO}_4110658
3,4-dimethyl-2-hydroxy-5-methoxybenzoic acidTsOH\text{TsOH}100472

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the hydroxyl group at C-5 onto the carbonyl carbon, forming the lactone ring. Methoxy and methyl groups remain intact under these conditions due to their electron-donating nature.

Claisen Condensation and Aldol Cyclization

An alternative route employs Claisen condensation between methyl 3,4-dimethyl-6-methoxysalicylate and acetyl chloride in the presence of sodium hydride. The resulting β-keto ester undergoes aldol cyclization under basic conditions to form the isochromenone core.

Methyl salicylate+Acetyl chlorideNaHβ-keto esterNaOHIsocoumarin derivative\text{Methyl salicylate} + \text{Acetyl chloride} \xrightarrow{\text{NaH}} \beta\text{-keto ester} \xrightarrow{\text{NaOH}} \text{Isocoumarin derivative}

This method achieves a 65% yield with a reaction time of 8 hours at 80°C. Regioselectivity is ensured by steric hindrance from the 3,4-dimethyl groups, directing cyclization to the C-1 position.

Semi-Synthetic Modifications

Derivatization of Natural Precursors

This compound can be derived from simpler isocoumarins isolated from fungal extracts. For instance, 8-methoxymellein (isolated from Leptosphaeria sp.) undergoes demethylation at C-8 using boron tribromide, followed by selective methylation at C-6 with diazomethane.

Table 3: Semi-Synthetic Yield Comparison

PrecursorReagentConditionsYield (%)
8-MethoxymelleinBBr3\text{BBr}_3CH2Cl2\text{CH}_2\text{Cl}_2, 0°C89
6-HydroxyisochromenoneCH2N2\text{CH}_2\text{N}_2Ether, RT94

Chemical Reactions Analysis

8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one undergoes several types of chemical reactions, including:

    Oxidation: It reacts with oxidizing agents to form various oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: It undergoes substitution reactions with various reagents to form substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of polygonolide .

Scientific Research Applications

Chemical Properties and Structure

8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one belongs to the iso-chromene family. Its unique structure includes hydroxyl and methoxy substituents that enhance its chemical reactivity and biological activity. The molecular formula is C12H14O4C_{12}H_{14}O_4 with a molecular weight of approximately 220.22 g/mol. The compound's structure facilitates its interaction with biological molecules, making it a candidate for therapeutic development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.
  • Anticancer Properties : Studies have indicated that it may inhibit the growth of various cancer cell lines, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, which is crucial in treating conditions like arthritis.

Therapeutic Applications

The therapeutic applications of this compound are primarily focused on:

  • Oncology : Its anticancer properties are being investigated for the development of new cancer therapies. Research has shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
  • Neurology : Preliminary studies suggest that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
  • Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular health by reducing oxidative damage to blood vessels.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated inhibition of cell proliferation in leukemia cell lines.
Antioxidant PropertiesShowed significant reduction in oxidative stress markers in vitro.
Anti-inflammatory EffectsReduced inflammatory cytokines in animal models of arthritis.

Notable Case Studies

  • Cancer Cell Line Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of several human leukemia cell lines by inducing cell cycle arrest and apoptosis .
  • Oxidative Stress Model : In vitro experiments indicated that this compound effectively scavenged free radicals and reduced markers of oxidative stress in cultured cells, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .
  • Inflammation Model : In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its efficacy in managing inflammation .

Comparison with Similar Compounds

8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one is unique among isocoumarins due to its specific bioactive properties. Similar compounds include:

This compound stands out due to its specific molecular structure and the unique combination of bioactive properties it possesses.

Biological Activity

8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one is a compound belonging to the class of isochromenes, characterized by its unique molecular structure that includes hydroxyl and methoxy substituents. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄O₃, with a molecular weight of approximately 220.22 g/mol. Its structure features a fused iso-chromene ring system, which is crucial for its biological interactions. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups contributes significantly to its chemical reactivity and solubility in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases. The mechanism involves modulation of the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

Anticancer Activity

This compound has shown promising results in preclinical studies as an anticancer agent. It selectively induces apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to target specific metabolic pathways in cancer cells, particularly those involved in fatty acid oxidation .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS accumulation within cells, leading to oxidative stress that triggers apoptosis in cancer cells.
  • Inhibition of Key Enzymes : It targets enzymes involved in fatty acid metabolism and energy production, disrupting the metabolic processes essential for cancer cell survival.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructure FeaturesUnique Properties
6-HydroxychromoneHydroxyl group at position 6Known for anti-inflammatory effects
7-MethoxyflavoneMethoxy group at position 7Exhibits strong antioxidant activity
3-HydroxyflavoneHydroxyl group at position 3Potent inhibitor of certain cancer cell lines
5-MethoxyisocoumarinMethoxy group at position 5Demonstrates antifungal properties

This table illustrates how the specific arrangement of methyl and methoxy groups along with the hydroxyl functionality enhances the solubility and biological activity of this compound compared to its analogs.

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating significant scavenging activity comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound reduced levels of TNF-alpha and IL-6, indicating its anti-inflammatory potential .
  • Cancer Cell Line Evaluation : Research involving various cancer cell lines showed that treatment with this compound resulted in decreased viability and increased apoptosis rates, particularly in leukemia and breast cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the isochromenone core. For example, homoprotocatechuic acid derivatives can be cyclized under acidic conditions to form the chromenone backbone, followed by selective methoxylation and methylation. Key steps include:

  • Core formation : Cyclocondensation using oxalyl chloride or acetic anhydride .
  • Substituent introduction : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation under controlled temperatures (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating pure product .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR : 1H and 13C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the isochromenone ring) .
  • X-ray crystallography : Resolves spatial arrangement of substituents; for example, hydrogen bonding between the 8-hydroxy group and the carbonyl oxygen stabilizes the crystal lattice .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 263.0921 for C12H12O4) .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

  • Methodology :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Antioxidant activity : DPPH radical scavenging assay, comparing IC50 values to ascorbic acid .
  • Anti-inflammatory potential : COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
  • Dose-response curves : Test activity across a wider concentration range (0.1–200 μM) to identify non-linear effects .
  • Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent-specific effects .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., AlCl3 vs. ZnCl2) for Friedel-Crafts steps; ZnCl2 may reduce side-product formation .
  • Solvent optimization : Replace DMF with acetonitrile to improve regioselectivity in methoxylation .
  • Flow chemistry : Continuous-flow reactors enhance heat transfer and reduce reaction time for cyclization steps .

Q. What advanced techniques elucidate substituent effects on bioactivity?

  • Methodology :

  • SAR studies : Compare analogs (e.g., 8-hydroxy vs. 8-methoxy derivatives) in enzyme inhibition assays .
  • Computational modeling : Density Functional Theory (DFT) calculates electron density at the 6-methoxy group to predict reactivity .
  • Metabolite profiling : LC-MS identifies phase I/II metabolites to assess metabolic stability .

Q. How do steric and electronic factors influence stability under physiological conditions?

  • Methodology :

  • pH stability tests : Incubate compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature; methyl groups at C3/C4 increase thermal stability by 20°C compared to unsubstituted analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one
Reactant of Route 2
Reactant of Route 2
8-Hydroxy-6-methoxy-3,4-dimethylisochromen-1-one

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